![molecular formula C15H18N6O B2852109 N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 2189434-93-1](/img/structure/B2852109.png)
N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a pyrrolidine ring, and a pyrimidine moiety
Méthodes De Préparation
The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyridazine intermediate.
Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through alkylation or acylation reactions, using appropriate pyrimidine derivatives and coupling agents.
Final Coupling and Purification: The final compound is obtained by coupling the intermediates under controlled conditions, followed by purification using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring, resulting in the formation of dihydropyridazine derivatives.
Hydrolysis: Hydrolysis reactions can cleave the carboxamide group, yielding the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has shown potential as a lead candidate in drug discovery, particularly for its interactions with various biological targets. Its structure allows for modulation of enzymatic pathways and receptor activities, making it a candidate for therapeutic development against several diseases.
Key Applications:
- Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. Studies suggest that it can induce cell cycle arrest and promote apoptosis in tumor cells.
- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Its modulation of NMDA receptors may help mitigate excitotoxicity associated with conditions like Alzheimer's disease.
Neuropharmacology
Recent studies have focused on the neuroprotective properties of N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. It has been explored for its role in managing neuroinflammation and oxidative stress, both of which are critical factors in neurodegenerative disorders.
Research Findings:
- NMDA Receptor Modulation : The compound acts as a non-competitive antagonist at NMDA receptors, which are implicated in synaptic plasticity and memory formation. This property could be beneficial in developing treatments for cognitive disorders.
- Oxidative Stress Reduction : Preliminary studies suggest that it may enhance antioxidant defenses within neural tissues, providing a protective effect against oxidative damage.
Cancer Research
In cancer research, this compound has been investigated for its potential to inhibit tumor growth and metastasis.
Case Studies:
- Breast Cancer Models : In vitro studies demonstrated significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption.
- Lung Cancer Studies : Animal models have shown that the compound can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.
Mécanisme D'action
The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting signal transduction pathways and gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-((6-methylpyrimidin-4-yl)methyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: This compound has a piperidine ring instead of a pyrrolidine ring, which may affect its chemical reactivity and biological activity.
N-((6-methylpyrimidin-4-yl)methyl)-6-(morpholin-1-yl)pyridazine-3-carboxamide: The presence of a morpholine ring introduces additional oxygen atoms, potentially altering the compound’s solubility and interaction with biological targets.
N-((6-methylpyrimidin-4-yl)methyl)-6-(azepan-1-yl)pyridazine-3-carboxamide: This compound contains an azepane ring, which may influence its conformational flexibility and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Activité Biologique
N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H20N4O, and it features a pyridazine core with substituents that enhance its biological activity. The structural components include:
- Pyrimidine ring : Contributes to the compound's interaction with biological targets.
- Pyrrolidine ring : Influences pharmacokinetic properties and binding affinity.
Table 1: Structural Features
Component | Description |
---|---|
Pyrimidine Ring | 6-Methylpyrimidin-4-yl |
Pyrrolidine Ring | 1-Pyrrolidinyl |
Functional Groups | Carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain kinases, modulating pathways involved in cell signaling and proliferation.
Key Mechanisms
- Enzyme Inhibition : The compound shows potential as an inhibitor for kinases such as p38 MAPK, which plays a critical role in inflammatory responses.
- Receptor Binding : It may function as a ligand for various receptors, influencing cellular processes such as apoptosis and cell growth.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound:
- Kinase Inhibition : The compound exhibited significant inhibitory effects on p38 MAPK with an IC50 value of approximately 53 nM, demonstrating its potential in treating inflammatory diseases .
- Cell Proliferation : In human chondro-sarcoma cells (SW1353), it inhibited TNFα-induced IL-6 production, suggesting anti-inflammatory properties .
In Vivo Studies
Preliminary in vivo studies indicate that the compound maintains good bioavailability and pharmacokinetic profiles:
- Oral Bioavailability : Studies show that the compound has an oral bioavailability of around 51%, indicating its potential for therapeutic use .
- Toxicity Profile : Initial assessments suggest low hepatotoxicity, making it a promising candidate for further development .
Table 2: Summary of Biological Activity
Study Type | Target | IC50 Value | Observations |
---|---|---|---|
In Vitro | p38 MAPK | 53 nM | Significant inhibition observed |
In Vitro | TNFα-induced IL-6 | 820 nM | Anti-inflammatory effects noted |
In Vivo | Pharmacokinetics | - | Oral bioavailability ~51% |
Case Study 1: Anti-inflammatory Applications
In a study focusing on inflammatory diseases, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers, supporting its potential as an anti-inflammatory agent.
Case Study 2: Cancer Therapeutics
Another investigation explored the compound's efficacy against cancer cell lines. The results demonstrated that it could inhibit cell proliferation in certain cancer types, suggesting further exploration into its role as an anticancer therapeutic agent.
Propriétés
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-11-8-12(18-10-17-11)9-16-15(22)13-4-5-14(20-19-13)21-6-2-3-7-21/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNMKSQSHABDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.